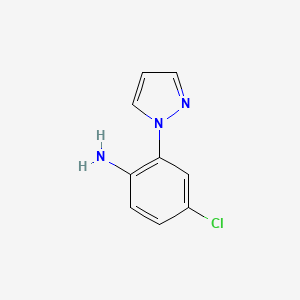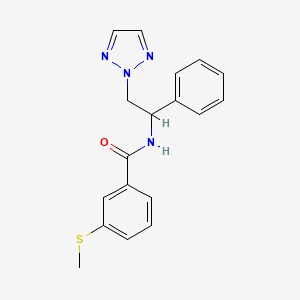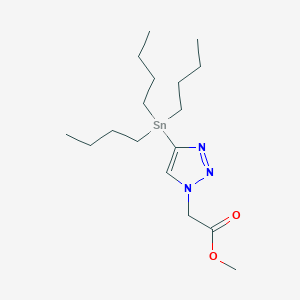
4-chloro-2-(1H-pyrazol-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-(1H-pyrazol-1-yl)aniline is a chemical compound with the CAS Number: 947154-37-2. It has a molecular weight of 193.64 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrazole-based ligands, which includes 4-chloro-2-(1H-pyrazol-1-yl)aniline, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another method involves a substituted aniline and triethylamine being dissolved by dichloromethane, to which chloroacetyl chloride is added dropwise .Molecular Structure Analysis
The InChI Code for 4-chloro-2-(1H-pyrazol-1-yl)aniline is 1S/C9H8ClN3/c10-7-2-3-8(11)9(6-7)13-5-1-4-12-13/h1-6H,11H2 . This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms in the molecule.Chemical Reactions Analysis
Pyrazole-based ligands, including 4-chloro-2-(1H-pyrazol-1-yl)aniline, have been found to exhibit catalytic properties in the oxidation reaction of catechol to o-quinone .Physical And Chemical Properties Analysis
4-chloro-2-(1H-pyrazol-1-yl)aniline is a powder at room temperature . It has a melting point of 58-60 degrees Celsius .Aplicaciones Científicas De Investigación
- Anticancer Properties : Researchers have investigated the potential of 4-chloro-2-(1H-pyrazol-1-yl)aniline as an anticancer agent. Its unique structure may contribute to inhibiting tumor growth or metastasis .
- Antibacterial and Antifungal Activity : The compound’s benzimidazole core suggests antimicrobial properties. Scientists explore its effectiveness against bacterial and fungal infections .
- Dye Sensitizers for Solar Cells : Aniline derivatives are commonly used in dye-sensitized solar cells (DSSCs). Researchers have explored the photovoltaic performance of 4-chloro-2-(1H-pyrazol-1-yl)aniline as a potential dye sensitizer .
- Organic Semiconductors : The pyrazole-aniline hybrid may serve as a building block for organic semiconductors. Investigations focus on its electronic properties and charge transport behavior .
- Ligand for Transition Metal Complexes : The nitrogen atoms in the pyrazole and aniline rings can coordinate with metal ions. Researchers have synthesized metal complexes using 4-chloro-2-(1H-pyrazol-1-yl)aniline as a ligand .
- Enzyme Inhibitors : The compound’s structural features make it a potential enzyme inhibitor. Researchers explore its interaction with specific enzymes, such as kinases or proteases .
- Environmental Fate and Toxicity : Studies investigate the environmental persistence, degradation, and toxicity of 4-chloro-2-(1H-pyrazol-1-yl)aniline. Understanding its behavior in soil, water, and organisms is crucial for risk assessment .
- One-Pot Synthesis : The straightforward one-pot synthesis of 2-(1H-pyrazol-4-yl)-1H-benzimidazoles using chloro(trimethyl)silane is notable. Researchers explore greener and milder synthetic routes for similar heterocyclic compounds .
Medicinal Chemistry and Drug Development
Materials Science and Organic Electronics
Coordination Chemistry and Metal Complexes
Biological Studies and Enzyme Inhibition
Environmental Chemistry and Toxicology
Synthetic Methodology and Green Chemistry
These applications highlight the versatility and potential impact of 4-chloro-2-(1H-pyrazol-1-yl)aniline across diverse scientific domains. Keep in mind that ongoing research may uncover additional uses and properties. If you’d like more detailed information on any specific application, feel free to ask! 😊
Mecanismo De Acción
Target of Action
Pyrazole derivatives, which include this compound, are known for their diverse pharmacological effects . They have been associated with a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s known that pyrazole derivatives interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Pyrazole derivatives have been found to interact with a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound greatly influence its bioavailability and efficacy .
Result of Action
Pyrazole derivatives are known to exert a variety of effects at the molecular and cellular level, often resulting in the inhibition or activation of specific biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302, H312, H315, H319, H332, H335, indicating potential harm if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Direcciones Futuras
While specific future directions for 4-chloro-2-(1H-pyrazol-1-yl)aniline are not mentioned in the search results, pyrazole-based ligands, including this compound, have been found to have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . This suggests potential future research and development in this area.
Propiedades
IUPAC Name |
4-chloro-2-pyrazol-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-2-3-8(11)9(6-7)13-5-1-4-12-13/h1-6H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUBGBQBWKWFDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=CC(=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-(1H-pyrazol-1-yl)aniline | |
CAS RN |
947154-37-2 |
Source


|
| Record name | 4-chloro-2-(1H-pyrazol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-Methyl-1,8a-dihydroimidazo[1,2-a]pyridin-3-yl)-2-(4-phenylpiperazino)-1-ethanone](/img/structure/B2789915.png)

![8-(2-Chloro-6-fluorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2789917.png)
![3-amino-N-(3,4-difluorophenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2789920.png)

![Methyl 3-[(4-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2789922.png)
![2-[(3-Methylbenzyl)sulfanyl]ethanamine](/img/structure/B2789923.png)
![4-[Diphenylphosphoryl-(4-methylanilino)methyl]phenol](/img/structure/B2789924.png)
![N-[1-(2-Bromophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B2789926.png)

